Product packaging for Pentanediamine(Cat. No.:CAS No. 80247-16-1)

Pentanediamine

Cat. No.: B8596099
CAS No.: 80247-16-1
M. Wt: 102.18 g/mol
InChI Key: KJOMYNHMBRNCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanediamine, with the molecular formula C5H14N2, refers to a compound featuring a pentane carbon chain with two amine functional groups. The most prevalent isomer is 1,5-Pentanediamine, also known as cadaverine, which has a molecular weight of 102.18 g/mol . This aliphatic diamine is a valuable building block in organic synthesis and materials science research. Its structure, consisting of amine groups at the terminal carbons, makes it a suitable monomer for investigating the production of polyamides and other specialty polymers. Researchers also utilize this compound in biochemical studies, particularly as it is a product of amino acid decarboxylation in biological systems. As a linear diamine, it serves as a key intermediate for exploring chemical transformations and developing novel compounds in a controlled laboratory environment. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B8596099 Pentanediamine CAS No. 80247-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80247-16-1

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

pentane-1,1-diamine

InChI

InChI=1S/C5H14N2/c1-2-3-4-5(6)7/h5H,2-4,6-7H2,1H3

InChI Key

KJOMYNHMBRNCNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(N)N

Origin of Product

United States

Synthetic Methodologies for Pentanediamine and Its Derivatives

Bio-based Synthesis Routes of Pentanediamine

The bio-based production of this compound primarily relies on the conversion of renewable feedstocks, with a significant focus on the amino acid L-lysine. rsc.orgalderbioinsights.co.uk This approach offers a more sustainable alternative to traditional chemical synthesis methods that often utilize non-renewable fossil fuels and can generate hazardous byproducts. nih.govplos.org

Microbial Fermentation of L-Lysine for this compound Production

Microbial fermentation is a cornerstone of bio-based this compound production. This process utilizes microorganisms, often genetically engineered, to convert L-lysine into this compound. dataintelo.comsci-hub.se Corynebacterium glutamicum and Escherichia coli are two of the most extensively studied and utilized microorganisms for this purpose. researchgate.netsci-hub.se

The key biochemical reaction in the conversion of L-lysine to this compound is decarboxylation, a process catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). wikipedia.orgmdpi.com This enzyme, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme, removes a carboxyl group from L-lysine, yielding this compound (cadaverine) and carbon dioxide. nih.govplos.org

There are two primary types of LDCs found in Escherichia coli: an inducible enzyme (CadA) and a constitutive enzyme (LdcC). nih.gov The CadA enzyme is typically more active under acidic conditions, playing a role in the cell's acid-stress response by consuming protons and thereby increasing the environmental pH. nih.govwikipedia.org While LdcC exhibits activity over a broader pH range, CadA generally has a higher expression level. nih.gov The reaction mechanism involves the formation of a Schiff base between the L-lysine and the PLP cofactor, followed by decarboxylation and the subsequent release of this compound.

To improve the efficiency and yield of this compound production, various metabolic engineering strategies have been employed. rsc.orgnih.gov These strategies aim to optimize the metabolic pathways within the host microorganism to channel more resources towards the desired product. duke.edu

Key strategies include:

Overexpression of Lysine Decarboxylase: Increasing the expression of the LDC gene, such as cadA or ldcC, is a common approach to boost the conversion of L-lysine to this compound. plos.org

Enhancing Precursor Availability: Metabolic engineering efforts also focus on increasing the intracellular supply of the precursor, L-lysine. sci-hub.se This can involve modifying pathways to direct more carbon flux towards L-lysine synthesis and removing feedback inhibition mechanisms that would otherwise limit its production. researchgate.netsci-hub.se

Pathway Optimization: This involves the fine-tuning of gene expression and the elimination of competing metabolic pathways that divert resources away from this compound production. duke.edumdpi.com For instance, researchers have worked on optimizing the expression of key enzymes and deleting genes responsible for byproduct formation. researchgate.net

Dynamic Metabolic Control: Advanced strategies involve implementing dynamic control over metabolic pathways. This can separate the cell growth phase from the production phase, allowing for robust cell growth before switching to high-level production of the target chemical. duke.edu

StrainEngineering StrategyThis compound Titer (g/L)Yield (g/g glucose)Fermentation Time (h)
C. glutamicum G-H30Replaced tuf promoter with strong promoter H30 for ldcC regulation. rsc.org103.781.0465
C. glutamicum DAP-16Evaluated in an industrial glucose medium. rsc.org880.2950
E. coli MU-1Adaptive laboratory evolution for improved L-lysine tolerance. sci-hub.se155.0 (L-lysine)0.5960
C. glutamicum ZL-92Modified glucose uptake systems. sci-hub.se201.6 (L-lysine)0.6540
C. glutamicum K-8Co-expression of ADP-GlK/PFK and NDH-2, inactivation of SigH factor. sci-hub.se221.3 (L-lysine)0.7140

Biocatalytic Conversion Processes for this compound

Biocatalytic conversion, or biotransformation, offers an alternative to fermentation. acs.org This method uses whole cells of microorganisms or isolated enzymes as catalysts to directly convert L-lysine into this compound. jmb.or.krresearchgate.net A key advantage of this approach is that it often results in fewer byproducts, which can simplify the downstream purification process. researchgate.net

Recombinant E. coli strains overexpressing lysine decarboxylase are frequently used as whole-cell biocatalysts. mdpi.comjmb.or.kr Researchers have optimized various parameters for this process, including pH, temperature, and substrate concentration, to achieve high conversion rates. jmb.or.kr For example, studies have shown that maintaining a pH of around 6.0 is optimal for the activity of both free and immobilized E. coli lysine decarboxylase. nih.gov Immobilization of the enzymes, for instance by creating cross-linked enzyme aggregates (CLEAs), can enhance their stability and allow for repeated use. jmb.or.krnih.gov

BiocatalystSubstrate Concentration (g/L)Product Titer (g/L)Molar Yield (%)Key Findings
Recombinant E. coli XBHaLDC (whole cell)200 (L-lysine)13697High-level conversion without IPTG or PLP supplementation. mdpi.com
Recombinant E. coli (whole cell)1.75 M (L-lysine)-~80% conversionHigh lysine concentration successfully converted. jmb.or.kr
E. coli CadA CLEA---Increased thermostability and reusability compared to free enzyme. nih.gov

Purification and Isolation Techniques in Bio-based Production of this compound

Following fermentation or biocatalysis, this compound must be separated from the complex mixture of the fermentation broth, which contains residual nutrients, microbial cells, and other metabolic byproducts. snsinsider.comfrontiersin.org The development of efficient and cost-effective purification techniques is crucial for the industrial-scale production of high-purity this compound. frontiersin.org

A common multi-step purification process involves:

Removal of Solids: The first step is typically the removal of microbial cells and other solid components, for example, through centrifugation or filtration. researchgate.net

Adsorption: Ion exchange chromatography is a widely used technique for the separation and purification of this compound. frontiersin.org

Crystallization: The final step often involves crystallization to obtain high-purity this compound, often in the form of a salt like 1,5-pentanediamine hydrochloride (PDAH). frontiersin.orgnih.gov

Cation exchange resins are particularly effective for purifying this compound from fermentation broths. frontiersin.orgresearchgate.net These resins contain negatively charged functional groups that can bind the positively charged this compound molecules. mdpi.com The process typically involves passing the pre-treated fermentation broth through a column packed with the cation exchange resin. The this compound binds to the resin, while other impurities are washed away. The purified this compound can then be eluted from the resin using a suitable solvent.

Studies have investigated the optimal conditions for this process, including the type of resin, pH, temperature, and initial concentration of this compound. frontiersin.org For instance, one study identified the weakly acidic cation exchange resin D152 as highly suitable for this purpose. frontiersin.orgresearchgate.net The adsorption process is influenced by pH, with lower pH values generally favoring adsorption. frontiersin.org The adsorption capacity of these resins can be significant, and the process can be modeled using various adsorption isotherms like the Langmuir and Freundlich models to understand the adsorption behavior. frontiersin.orgnih.gov

Resin TypeAdsorption Capacity (mg/g)Optimal pHKey Findings
D152 Cation Exchange Resin96.45Decreased with increasing pHWell-described by pseudo-first-order kinetics. frontiersin.orgnih.gov
PS-DVB Resin--Exhibited high efficacy for various metal cations, suggesting versatility. mdpi.com
PA-DVB Resin--Showed high efficacy for most tested metals. mdpi.com
Crystallization Processes for this compound Salt Recovery

Crystallization is a critical purification step in the production of high-quality this compound (PDA) salts, which are often used as monomers for polymerization. rsc.orgrsc.org The process separates the salt from impurities in solution, and its effectiveness depends on factors like solvent choice, temperature, and the specific crystallization method employed. mdpi.comnih.gov Various techniques, including cooling crystallization, anti-solvent crystallization, and evaporation crystallization, are utilized to recover different this compound salts. rsc.orgacs.org

For instance, 1,5-pentanediamine hydrochloride (PDAH), a precursor for bio-based pentamethylene diisocyanate, has been effectively crystallized from ethanol-water solutions. acs.org A comparative study of different methods found that anti-solvent crystallization, followed by cooling crystallization, yielded the best results, achieving a one-time yield of 66.72% and 99% purity. acs.org The recovery of PDAH from fermentation broth can also be achieved using cation exchange resins, with the eluted solution then subjected to crystallization to obtain a high-quality product. nih.gov

The salt 1,5-pentanediamine adipate (B1204190) dihydrate, a monomer for bio-based polyamide 56, has its solubility properties extensively studied in various binary solvent systems (water + methanol, water + ethanol (B145695), and water + N,N-dimethylformamide) to optimize its purification via anti-solvent crystallization. mdpi.com The solubility was found to be highest in the water-methanol mixture and lowest in the water-DMF mixture, correlating with solvent polarity. mdpi.com

Different crystal forms, or polymorphs, can be obtained depending on the crystallization conditions. For 1,5-pentanediamine–isophthalate (PDA–IPA), a monomer for Nylon 5I, a monohydrate form was obtained by cooling crystallization in pure water, while an anhydrous form was produced via evaporation crystallization in a pure ethanol solution. rsc.org Similarly, seven different crystal forms of 1,5-pentanediamine-O-phthalate (PDA-OPA), including hydrates, a solvate, and anhydrous forms, were identified and prepared through crystallization methods. rsc.org The production process for the trihydrate form of PDA-OPA is noted as being particularly green and sustainable. rsc.org

Table 1: Crystallization Processes for this compound Salts

This compound Salt Crystallization Method(s) Solvent(s) Key Findings
1,5-Pentanediamine Hydrochloride (PDAH) Cooling, Anti-solvent, Combined Cooling & Anti-solvent Ethanol-Water Anti-solvent followed by cooling crystallization gave the best result with a 66.72% yield and 99% purity. acs.org
1,5-Pentanediamine Adipate Dihydrate Anti-solvent Water + Methanol, Water + Ethanol, Water + DMF Solubility is highest in water-methanol systems and lowest in water-DMF systems, providing a basis for optimizing anti-solvent crystallization. mdpi.com
1,5-Pentanediamine–Isophthalate (PDA–IPA) Cooling, Evaporation Water, Ethanol Cooling crystallization in water yields a monohydrate; evaporation in ethanol yields an anhydrate. rsc.org
1,5-Pentanediamine-O-Phthalate (PDA-OPA) Crystallization Various Seven distinct crystal forms were obtained, including hydrates and anhydrous forms. rsc.org
This compound Sebacate Reaction Crystallization Propanol-DMSO, Butanone, etc. A solid salt is formed and crystallized from a solution containing this compound and sebacic acid. google.comgoogle.com
This compound Ethanedioate (Oxalate) Reaction Crystallization Ethanol, Methanol-Water A salt is formed and crystallized by reacting this compound and ethanedioic acid in solution. patsnap.com

Chemical Synthesis Routes for this compound

The catalytic hydrogenation of dinitriles is a significant industrial route for producing diamines. wikipedia.orgkaznu.kz For this compound, the primary chemical synthesis method involves the hydrogenation of glutaronitrile (B146979). guidechem.com This reaction is typically performed under pressure in the presence of a metal catalyst. guidechem.comgoogle.com

Raney-type catalysts, particularly Raney nickel and Raney cobalt, are commonly employed for this transformation. google.comwikipedia.orgfraunhofer.de The process involves the reduction of the two nitrile groups (C≡N) to primary amine groups (CH₂NH₂). wikipedia.org The reaction conditions, such as temperature, pressure, solvent, and the presence of additives like ammonia, are crucial for maximizing the yield and selectivity towards the desired this compound, while suppressing the formation of by-products like secondary amines or cyclic compounds (e.g., piperidine). wikipedia.orggoogleapis.comresearchgate.net

One study detailed the hydrogenation of glutaronitrile in a high-pressure reactor using absolute ethanol as a solvent and an amorphous nickel catalyst. guidechem.com While a 100% conversion of glutaronitrile was achieved, the selectivity for this compound was only 66.8% after optimizing parameters like catalyst dosage, temperature, and pressure. guidechem.com Another process for preparing 2-methyl-pentanediamine involves the liquid-phase hydrogenation of 2-methylglutaronitrile (B1199711) using a Raney nickel catalyst in a non-ammoniacal basic medium. google.com This method is carried out at a temperature between 40 and 150 °C and a total pressure below 40 bars, achieving high selectivity. google.com In the synthesis of 2-methyl-1,5-pentanediamine from 2-methyleneglutaronitrile, the second hydrogenation step to reduce the nitrile groups is conducted with a Raney-cobalt catalyst, resulting in an 80% yield. wikipedia.org

Table 2: Catalytic Hydrogenation of Nitriles to Pentanediamines

Starting Material Catalyst Temperature Pressure Solvent / Additives Product Selectivity/Yield
Glutaronitrile Amorphous Nickel Optimized Optimized (High Pressure) Absolute Ethanol 1,5-Pentanediamine 66.8% Selectivity
2-Methylglutaronitrile Raney Nickel 40-150 °C < 40 bar Basic medium (non-ammoniacal) 2-Methyl-pentanediamine High Selectivity
2-Methylglutaronitrile Nickel in Ethanolic NaOH 140 °C 300 atm Ethanol, NaOH 2-Methyl-pentanediamine 29.4% Selectivity
2-Methyleneglutaronitrile Raney-Cobalt Severe Conditions Severe Conditions Ammonia or Amines 2-Methyl-1,5-pentanediamine 80% Yield

This compound serves as a versatile building block for the synthesis of more complex molecules and materials through functionalization and derivatization reactions. ontosight.aigoogle.com These strategies involve modifying the primary amine groups to introduce new functional moieties, leading to compounds with specific chemical, physical, or biological properties. ontosight.aiontosight.ai

A key derivatization strategy is the reaction of this compound with other molecules to form substituted derivatives. An example is the synthesis of 1,5-Pentanediamine, N,N-di-4-quinolinyl-, which involves reacting 1,5-pentanediamine with 4-quinolinyl derivatives. ontosight.ai This synthesis requires careful control of reaction conditions like temperature, solvent, and catalysts to achieve good yield and purity. ontosight.ai The resulting compound incorporates the quinoline (B57606) moiety, which is known for its biological activity, making the derivative a scaffold for molecules with potential applications in pharmaceuticals and materials science. ontosight.aiontosight.ai

Similarly, other complex derivatives such as N¹,N¹-diethyl-N⁴-(5,8-dimethoxy-2,3,4-trimethyl-6-quinolinyl)-1,4-pentanediamine are synthesized through multi-step reactions. ontosight.ai These syntheses typically include alkylation and condensation reactions to attach the diethyl and complex quinolinyl groups to the this compound backbone. ontosight.aiontosight.ai The synthesis of N4-(5-Chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine, for instance, proceeds from 5-(chloromethyl)quinoline (B187864) and diethylamine (B46881) and is used as an analytical reference material. biosynth.com

The formation of salts is a common and crucial derivatization of this compound, primarily to improve its stability, handleability, and purity for applications such as polymerization. google.com this compound, a liquid at room temperature, can be converted into a stable, solid crystalline salt by reacting it with an appropriate acid. google.compatsnap.com

The preparation of 1,5-pentanediamine adipate dihydrate involves reacting 1,5-pentanediamine with adipic acid. mdpi.com This salt is a key monomer for producing bio-based polyamide 56. mdpi.com The purification of this salt relies on understanding its solubility in different solvent systems to design an effective crystallization process. mdpi.com

Similarly, 1,5-pentanediamine hydrochloride (PDAH) is prepared for use as a precursor to other chemicals. nih.govacs.org Its recovery and purification from solutions, including complex fermentation broths, are often achieved through crystallization. nih.gov The synthesis of other salts, such as 1,5-pentanediamine–isophthalate, involves reacting 1,5-pentanediamine with isophthalic acid in a suitable solvent, followed by crystallization to obtain the solid monomer salt. rsc.org The reaction of this compound with sebacic acid is used to produce pentamethylenediamine sebacate, the monomer for bio-based nylon 510. google.comgoogle.com

Functionalization and Derivatization Strategies for this compound

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more sustainable and environmentally benign production routes. archivemarketresearch.comvapourtec.com These approaches focus on using renewable feedstocks, employing biocatalytic methods, and reducing waste and energy consumption compared to traditional petrochemical-based syntheses. dataintelo.comnih.gov

A major advancement in green this compound synthesis is the use of biological methods, such as fermentation and bioconversion. guidechem.com These processes often utilize renewable resources like glucose, corn, or straw as starting materials. itmf.orgalderbioinsights.co.uk For example, microorganisms such as Corynebacterium glutamicum and Escherichia coli have been engineered to produce this compound (also known as cadaverine (B124047) in its biological context) from feedstocks like lysine or directly from sugars. alderbioinsights.co.ukgoogle.com This bio-manufacturing approach avoids the use of fossil fuels and can significantly reduce carbon emissions. itmf.org The biocatalytic decarboxylation of lysine using the enzyme lysine decarboxylase is a key bioconversion route. guidechem.comgoogle.com

Enzymes, particularly transaminases, are also being explored for the greener synthesis of diamines. polimi.it These biocatalysts offer high stereo- and regioselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. polimi.itcatsci.com The use of diamine transaminases with bio-derived co-substrates like putrescine or cadaverine presents a waste-reducing strategy for producing valuable amines. polimi.it

Furthermore, research into green chemistry principles extends to the derivatization of this compound. A metal-free route for the methoxycarbonylation of this compound with dimethyl carbonate (DMC) has been developed, which is promoted by water. acs.org This method avoids traditional metal-based or base catalysts, and the use of water as a promoter and protic solvents enhances the reaction, aligning with green chemistry goals by accelerating proton transfer. acs.org The synthesis of diamines from renewable terpenes also represents a promising green chemistry strategy, moving away from fossil-based resources. nih.gov

Table 3: Green Chemistry Approaches in this compound Synthesis

Approach Principle / Method Feedstock / Substrate Key Advantages
Microbial Fermentation Bio-manufacturing using engineered microorganisms Glucose, Corn, Straw, Lysine Utilizes renewable resources, reduces carbon emissions, simple technique. guidechem.comitmf.orgalderbioinsights.co.uk
Bioconversion Enzymatic decarboxylation Lysine Direct conversion to this compound using lysine decarboxylase. guidechem.comgoogle.com
Biocatalysis Use of specific enzymes like transaminases Ketones, Bio-derived diamine donors High selectivity, mild reaction conditions, reduced waste, avoids metal catalysts. polimi.itacademie-sciences.fr
Water-Promoted Reaction Metal-free methoxycarbonylation This compound, Dimethyl Carbonate (DMC) Avoids metal/base catalysts, water acts as a promoter, increasing yield. acs.org
Renewable Feedstocks Synthesis from non-fossil sources Terpenes (e.g., α-terpinene) Substitutes fossil resources with renewable plant-derived chemicals. nih.gov

Advanced Polymer Chemistry Applications of Pentanediamine

Polyamide Synthesis and Polymerization Science

The synthesis of polyamides from pentanediamine, a bio-based monomer, represents a significant advancement in sustainable polymer chemistry. This section delves into the development of various this compound-based polyamides, the intricacies of their polymerization, and the methods to control their molecular structure and properties.

Development of Bio-based Polyamides Utilizing this compound (e.g., Nylon 5x Series, Nylon 56, Nylon 514, Nylon 52, Nylon 5T)

This compound, also known as cadaverine (B124047), is a key bio-based monomer derived from sources like starch and straw through biological fermentation processes. vulcanchem.commdpi.com Its utilization has led to the development of the Nylon 5x series of polyamides, which are synthesized through the polycondensation of this compound with various dicarboxylic acids. nih.gov This series offers a renewable alternative to traditional petroleum-based polyamides. nih.gov

Nylon 56 , synthesized from 1,5-pentanediamine and adipic acid, is a notable bio-based polyamide. scientific.netmdpi.com It exhibits properties such as high chemical resistance, a high melting temperature, and excellent moisture absorption, making it suitable for applications in industrial yarns, filaments, and textiles. nih.govclausiuspress.com Research has shown that Nylon 56 has a tensile strength comparable to Nylon 66. mdpi.com

Nylon 514 is a long-chain bio-based polyamide produced from 1,5-pentanediamine and tetradecanedioic acid. mdpi.comnih.gov This material is characterized by its good thermal stability and low water absorption. mdpi.comnih.gov The synthesis often involves the preparation of a 1,5-pentanediamine-tetradecanedioate (PDA-TDA) salt to ensure monomer purity and stoichiometry. mdpi.com

Nylon 52 is another bio-based polyamide synthesized from 1,5-pentanediamine and oxalic acid. nih.govresearchgate.net It is recognized for its high melting point and resistance to acids and alkalis. nih.gov The polymerization is typically carried out using the salt of 1,5-pentanediamine oxalate (B1200264) (PDA-OXA). nih.gov

Nylon 5T is a high-temperature bio-based polyamide prepared from the condensation of 1,5-pentanediamine and terephthalic acid. nih.govtandfonline.com It possesses excellent heat resistance. nih.gov However, its melting point is close to its decomposition temperature, which can present processing challenges. nih.govtandfonline.com To improve its processability, it is often copolymerized with other monomers, such as in the case of Nylon 5T/56. researchgate.net

Below is a data table summarizing the properties of various this compound-based polyamides:

PolyamideDiacid MonomerMelting Temperature (°C)Key Properties
Nylon 56 Adipic Acid~253High chemical resistance, high modulus, good dyeability, high moisture absorption. nih.govclausiuspress.com
Nylon 514 Tetradecanedioic Acid~199-204Good thermal stability, low water absorption. mdpi.comnih.gov
Nylon 52 Oxalic AcidHighHigh melting point, acid and alkali resistance. nih.gov
Nylon 5T Terephthalic Acid~359Excellent heat resistance. nih.govtandfonline.com

Polymerization Mechanisms and Reaction Kinetics of this compound-based Systems

The polymerization of this compound-based polyamides typically proceeds through a step-growth polycondensation mechanism. mdpi.com This involves the reaction between the amine groups of this compound and the carboxylic acid groups of a diacid, forming amide linkages and releasing water as a byproduct. mdpi.com To achieve high molecular weight polymers, it is crucial to maintain a precise stoichiometric balance between the diamine and diacid monomers. nih.gov This is often accomplished by first forming a nylon salt from the monomers. nih.gov

The reaction kinetics of these systems are influenced by factors such as temperature, catalyst, and monomer reactivity. For instance, the non-isothermal crystallization kinetics of bio-based semi-aromatic polyamide PA5T/56 have been studied using models like the Mo equation to understand the crystallization behavior. researchgate.net The activation energy for non-isothermal crystallization can be determined using the Kissinger equation. researchgate.net In the synthesis of copolyamides like PA56/66, the crystallization temperature has been observed to decrease to a minimum at a 50 mol% PA56 content. nih.gov

Control of Molecular Weight and Mitigation of Side Reactions in Polyamide Formation

Achieving a high molecular weight is a primary challenge in the commercial production of new polyamides. rsc.org The molecular weight of the resulting polymer is highly dependent on controlling side reactions that can disrupt the stoichiometry of the reactants. rsc.org

During the high-temperature polymerization process, several side reactions can occur, limiting the growth of the polymer chain. Deamination , the removal of an amine group, can lead to the formation of secondary amines and ammonia, which can affect the polymer's properties. researchgate.net For instance, the high-temperature cyclization of this compound can result in the formation of piperidine, a deamination product, which can then react with oligomers and hinder molecular weight growth. rsc.org

Decarboxylation , the loss of a carboxyl group as carbon dioxide, is another significant side reaction, particularly at elevated temperatures. researchgate.netrsc.org This reaction can lead to an imbalance in the monomer ratio, thereby limiting the final molecular weight of the polyamide. rsc.org

Cyclization is a side reaction where a monomer or a short polymer chain reacts with itself to form a cyclic compound. vulcanchem.com In the context of this compound-based polyamides, the diamine itself can undergo high-temperature cyclization. rsc.org For example, succinic acid, when used as a monomer, has a tendency to undergo intra-cyclization at high temperatures, which can complicate the synthesis of high molecular weight polyamides. acs.org

Oligomer condensation refers to the reaction between short polymer chains (oligomers). While this is the primary process for chain growth, uncontrolled condensation can lead to a broad molecular weight distribution or the formation of undesirable byproducts. The condensation reaction between the deamination cyclization product of this compound (piperidine) and an oligomer is a critical factor that can limit the increase in molecular weight. rsc.org

Structural and Morphological Investigations of this compound-derived Polyamides

The structure and morphology of this compound-derived polyamides are crucial in determining their physical and mechanical properties. These characteristics are investigated using various analytical techniques.

The crystal structure of these polyamides can be analyzed using techniques like X-ray diffraction (XRD) and single-crystal X-ray diffraction (SCXRD). nih.govrsc.org For example, studies on the monomer salt of Nylon 56 have revealed the existence of both dihydrate and anhydrate crystal forms. rsc.org Similarly, the monomer for Nylon 52, 1,5-pentanediamine oxalate, has been found to exist in anhydrate, dihydrate, and trihydrate forms. nih.gov The arrangement of polymer chains and the hydrogen bonding between them define the crystalline structure, which can be polymorphic (e.g., α and γ forms in nylons). nih.gov

The morphology of these polyamides, which describes the arrangement and organization of the crystalline and amorphous regions, can be studied using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). ijnc.irkpi.ua The morphology of blends of nylons with other polymers has been shown to be influenced by the number of amine end groups, which can affect crosslinking and particle size. kpi.ua For instance, the morphology of Nylon 6,6 has been described as having a fluffy structure. ijnc.ir The crystalline morphology of nylons, such as the formation of lamellar crystals, has also been a subject of comparative studies between different nylon types. researchgate.net

Polyurethane and Polyurea Systems Utilizing this compound

This compound and its derivatives are integral to the formulation of polyurethane (PU) and polyurea systems, where they primarily function as chain extenders or crosslinkers. grandviewresearch.comwikipedia.org In the synthesis of polyurethanes, which involves the reaction of polyols and isocyanates, this compound can be used to build molecular weight and introduce specific properties to the final polymer. grandviewresearch.com The reaction of its amine groups with isocyanate groups forms urea (B33335) linkages, which can enhance characteristics such as adhesion, flexibility, and chemical resistance in the resulting polymer. ontosight.ai Similarly, in polyurea systems, which are formed by the reaction of an isocyanate component with a synthetic resin blend, diamines like 2-methyl-1,5-pentanediamine are used as curatives. wikipedia.orggoogle.com The slower reactivity of some sterically hindered aliphatic diamines compared to primary amines allows for better control over the curing process and improved aesthetics in the final coating or part. tri-iso.com

The incorporation of this compound-derived components has been noted in various applications, including coatings, adhesives, and sealants. rsc.orgontosight.ai For instance, polyurethane coatings containing this compound as a raw material are used in the automotive and construction industries to provide durable, protective, and decorative finishes. grandviewresearch.com

This compound as a Monomer for Diisocyanates (e.g., Pentamethylene Diisocyanate)

A pivotal application of 1,5-pentanediamine (PDA) is its role as the primary raw material for the synthesis of pentamethylene diisocyanate (PDI), a bio-based aliphatic diisocyanate. cathaybiotech.comnih.govresearchgate.net PDI is positioned as a sustainable alternative to petroleum-based diisocyanates like hexamethylene diisocyanate (HDI), with which it shares structural and chemical similarities. researchgate.netgoogle.com The production of PDI from bio-based this compound, which can be derived from the enzymatic decarboxylation of lysine (B10760008), offers a pathway to reduce the carbon footprint of polyurethane products. cathaybiotech.comgoogle.com

The industrial synthesis of PDI from this compound is predominantly achieved through phosgenation. nih.govacs.org This process generally involves reacting 1,5-pentanediamine with phosgene (B1210022) in a liquid phase to produce PDI. researchgate.netgoogle.comlookchem.com Efforts have been made to optimize this process to improve yield and purity, as high-quality PDI is essential for producing high-performance adhesives and thermosetting polyurethanes. nih.govresearchgate.net The synthesis can also be carried out using 1,5-pentanediamine salts, such as 1,5-pentanediamine hydrochloride (PDAH) or 1,5-pentanediamine carbonate (PDAC), as the starting material for the phosgenation reaction. researchgate.netresearchgate.netacs.org

PrecursorSynthesis MethodProductKey FindingSource
1,5-Pentanediamine (PDA)PhosgenationPentamethylene Diisocyanate (PDI)PDI from bio-based PDA can replace petrochemical-based HDI. nih.gov nih.govresearchgate.net
1,5-Pentanediamine Hydrochloride (PDAH)PhosgenationPentamethylene Diisocyanate (PDI)High-quality PDAH reduces side reactions, improving PDI yield and purity. researchgate.net researchgate.net
1,5-Pentanediamine Carbonate (PDAC)PhosgenationPentamethylene Diisocyanate (PDI)PDAC serves as a valuable raw material for preparing bio-based PDI. acs.org acs.org

Integration of this compound into Thermosetting Polymers and Coatings

Beyond its role as a precursor to PDI, this compound is directly integrated into thermosetting polymers, particularly epoxy and polyurethane systems, where it functions as a curing agent or a modifier. grandviewresearch.comwikipedia.org Thermosetting polymers are characterized by their covalently crosslinked architectures, which impart remarkable thermal and mechanical properties, making them suitable for high-performance applications like aerospace, automotive, and industrial coatings. rsc.org

In epoxy resin systems, this compound and its derivatives act as curing agents (hardeners). chemimpex.comwikipedia.org The amine groups react with the epoxide groups of the resin to form a rigid, crosslinked network. This process is crucial for the final performance of epoxy-based adhesives and coatings. chemimpex.com The use of 2-methylpentamethylenediamine as an epoxy curative, for example, contributes to good adhesion on metal substrates, corrosion resistance, and improved UV stability in coatings. wikipedia.org

This compound is also a key raw material in the production of polyurethane coatings and adhesives, where it is used as a chain extender or crosslinker in the reaction between polyols and isocyanates. grandviewresearch.com This integration enhances properties such as durability, adhesion, and resistance to chemicals, abrasion, and weathering. grandviewresearch.com Research has demonstrated the development of recyclable, high-performance epoxy thermosets using bio-based 1,5-diaminopentane, highlighting its role in creating more sustainable materials. rsc.org

Thermoset SystemRole of this compoundResulting Application/PropertySource
Epoxy ResinsCuring Agent / Cross-linking AgentEnhances durability and performance of coatings and adhesives. chemimpex.com Improves adhesion, corrosion resistance, and UV stability. wikipedia.org chemimpex.comwikipedia.org
Polyurethane CoatingsChain Extender / CrosslinkerProvides high-performance properties like excellent adhesion, durability, and resistance to chemicals and weathering. grandviewresearch.com grandviewresearch.com
Bio-based Epoxy NetworksDiamine MonomerCreates recyclable, high-performance thermosets with varied mechanical properties. rsc.org rsc.org

Structure-Property Relationships in this compound-Based Polymers

The molecular structure of the monomers used in polymerization dictates the properties of the resulting polymer. In this compound-based polymers, the specific structure of the diamine—whether it is linear, branched, or part of a more complex molecule—has a profound impact on the material's thermal and mechanical characteristics. rsc.orgnih.gov

A clear example of this structure-property relationship is observed in epoxy thermosets. rsc.org A study comparing epoxy networks cured with different bio-based diamines demonstrated that the properties of the final material could be tailored by selecting the appropriate diamine structure. rsc.org When a vanillin-based epoxy monomer was cured with 1,5-diaminopentane (PDA), which has a linear and flexible aliphatic chain, the resulting thermoset (C2PDA) exhibited elastomeric behavior. rsc.org In contrast, when more rigid cycloaliphatic or aromatic diamines were used, the rigidity of the polymer backbone increased, leading to a significant change in properties. rsc.org

The thermoset cured with the linear 1,5-diaminopentane (C2PDA) had a glass transition temperature (Tg) of 30 °C, a tensile strength of 24 MPa, and a high elongation at break of 98%. rsc.org Substituting the flexible this compound with a more rigid furan-based diamine (C2FDA) or a cycloaliphatic diamine (C2MDA) resulted in polymers with higher glass transition temperatures (46 °C and 56 °C, respectively) and increased tensile strength (45 MPa and 58 MPa), but with drastically reduced flexibility (elongation at break of 10% and 8%). rsc.org This demonstrates that the flexible five-carbon chain of this compound imparts a lower Tg and greater elasticity to the polymer network. rsc.org

Polymer SystemDiamine MonomerGlass Transition Temp. (Tg, DSC)Tensile Strength (σm)Elongation at Break (εb)Source
C2PDA1,5-Diaminopentane (PDA)30 °C24 MPa98% rsc.org
C2FDAFuran-2,5-diyldimethanamine (FDA)46 °C45 MPa10% rsc.org
C2MDA1,8-Diamino-p-menthane (MDA)56 °C58 MPa8% rsc.org

Similarly, in the context of polyamides, the crystal structure of the monomer salt derived from 1,5-pentanediamine has been shown to influence the properties of the final polymer. nih.gov A study on nylon 52, produced from 1,5-pentanediamine oxalate (PDA-OXA), found that the specific crystalline form (polymorph) of the monomer used in polymerization affected the thermodynamic properties of the resulting polyamide. nih.gov This underscores the principle that controlling the monomer structure at a molecular level is crucial for tailoring the macroscopic properties of this compound-based polymers. nih.govresearchgate.net

Coordination Chemistry of Pentanediamine Ligands

Complex Formation with Transition Metal Ions

Pentanediamine isomers, including 1,3-pentanediamine and 2,4-pentanediamine (B1657982), readily form coordination complexes with a variety of transition metal ions. The resulting complexes exhibit a range of geometries and properties, largely dictated by the specific metal ion, the this compound isomer used, and the reaction conditions.

Synthesis of this compound-Metal Complexes (e.g., Co(III), Zn(II), Cd(II), Hg(II), Cr(III), Ni(II))

The synthesis of this compound-metal complexes typically involves the direct reaction of a metal salt with the this compound ligand in a suitable solvent.

Cobalt(III) Complexes: New cobalt(III) complexes with optically active (RR and SS) and meso (RS) 2,4-pentanediamine have been successfully synthesized. oup.com For instance, tris(meso-2,4-pentanediamine)cobalt(III) has been prepared and its geometric isomers, mer and fac, have been separated and resolved. oup.com The synthesis of various cobalt(III) complexes containing pentadentate ligands with pyridyl pendant arms has also been reported. rsc.org Additionally, mononuclear cobalt(III) complexes with Schiff base ligands derived from N,N'-bis(4-bromosalicylidene)-1,3-pentanediamine have been synthesized and characterized. researchgate.net The coordination of the hexadentate ligand (±)-1,3-pentanediamine-N,N,N′,N′-tetraacetate (1,3-pndta) with Co(III) has led to the synthesis and structural characterization of four distinct octahedral complexes with different counter cations. tandfonline.com

Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II) complexes have been synthesized using Schiff base ligands derived from this compound. For example, a cadmium complex was prepared by reacting Cd(II) iodide with a bidentate Schiff base ligand synthesized from 2,4-dichlorobenzaldehyde (B42875) and 1,3-pentanediamine. sciencepublishinggroup.comresearchgate.net The resulting mononuclear complex features the Cd(II) ion in a slightly distorted tetrahedral geometry. researchgate.net The synthesis of various other Cd(II) complexes, including those with nicotinamide (B372718) and pincer-type ligands, has also been documented, showcasing a range of coordination geometries from distorted pentagonal bipyramid to octahedral. mdpi.commdpi.com Similarly, the synthesis of Zn(II) complexes with different proton transfer ion pairs derived from dipicolinic acid has been reported, resulting in six-coordinated metal ions. researchgate.net

Nickel(II) Complexes: Mononuclear Schiff base nickel(II) complexes have been synthesized using N,N'-bis(3,5-dichlorosalicylidene)-1,3-pentanediamine. tandfonline.comtandfonline.com In these square planar complexes, the Ni atom is coordinated by the N2O2 donor set of the ligand. tandfonline.com The synthesis of Ni(II) complexes with the hexadentate (±)-1,3-pentanediamine-N,N,N′,N′-tetraacetate ligand has also been achieved. kg.ac.rs Furthermore, studies on cis-trans isomerism in octahedral diaquabis(diamine)nickel(II) complexes, including those with this compound, have been conducted. nii.ac.jp

Chromium(III) Complexes: The synthesis of chromium(III) complexes with various ligands, including diamines, has been explored. jocpr.comunige.ch For instance, a Cr(III) complex with a 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid ligand has been synthesized and characterized as a hexa-coordinated octahedral complex. chemmethod.com Research on carboxylato-bridged polymeric complexes of chromium(III) with the hexadentate (±)-1,3-pentanediamine-N,N,N′,N′-tetraacetate ligand has also been reported. researchgate.net

Mercury(II) Complexes: While less common, the synthesis of mercury(II) complexes with Schiff base ligands derived from various diamines has been reported in the literature, suggesting the potential for this compound to form similar complexes.

Table 1: Examples of Synthesized this compound-Metal Complexes

Metal Ion This compound Derivative Other Ligands Resulting Complex Type Reference(s)
Co(III) (RR)-2,4-pentanediamine Ammine [Co(NH3)2n(RR-ptn)3−n]3+ capes.gov.br
Co(III) (±)-1,3-pentanediamine-N,N,N′,N′-tetraacetate None [Co(1,3-pndta)]− tandfonline.com
Co(III) N,N'-bis(4-bromosalicylidene)-1,3-pentanediamine 4-bromosalicylaldehyde [CoL(4-Brsal)] researchgate.net
Cd(II) 1,3-pentanediamine Schiff base from 2,4-dichlorobenzaldehyde Mononuclear complex sciencepublishinggroup.comresearchgate.net
Ni(II) N,N'-bis(3,5-dichlorosalicylidene)-1,3-pentanediamine None [Ni(ClSal)] tandfonline.comtandfonline.com
Cr(III) (±)-1,3-pentanediamine-N,N,N′,N′-tetraacetate None Polymeric complexes researchgate.net

Ligand Field Theory and Electronic Structure Elucidation of this compound Complexes

Ligand Field Theory (LFT) is a fundamental model used to describe the electronic structure of transition metal complexes. britannica.comnumberanalytics.comwikipedia.org It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions lead to a splitting of the d-orbitals into different energy levels, the magnitude of which depends on the geometry of the complex and the nature of the ligands. wikipedia.orglibretexts.org

The electronic spectra of this compound complexes provide valuable insights into their electronic structure. For instance, the circular dichroism spectra of a series of [Co(NH3)2n(RR-ptn)3−n]3+ complexes (where RR-ptn is (RR)-2,4-pentanediamine) have been shown to be highly sensitive to the complex's environment, such as the presence of electrolytes. capes.gov.br This sensitivity is attributed to conformational changes in the flexible six-membered chelate ring upon ion-pair formation. capes.gov.br The study of electronic absorption spectra of Co(III) complexes with 1,3-pentanediamine-N,N,N′,N′-tetraacetate has also been used to discuss octahedral distortion. researchgate.net

The color of transition metal complexes is a direct consequence of the d-orbital splitting, as electronic transitions between these orbitals often occur in the visible region of the electromagnetic spectrum. britannica.com LFT helps to explain and predict these colors. numberanalytics.com

Chelate Ring Conformation and Isomerism in this compound Complexes

The chelation of this compound to a metal center results in the formation of a six-membered ring. Unlike the highly stable five-membered rings formed by ethylenediamine, six-membered rings are more flexible and can adopt various conformations, such as the chair and twist-boat forms. oup.comresearchgate.net

Furthermore, conformational isomers have been identified in bis((R,S)-2,4-pentanediamine) complexes. acs.org The ethyl group on the 1,3-pentanediamine-N,N,N',N'-tetraacetate ligand has been shown to influence the conformation of the six-membered chelate ring, favoring a twist-boat conformation. researchgate.net The study of mer and fac isomers of tris(meso-2,4-pentanediamine)cobalt(III) has also been a subject of research, with assignments based on electronic and NMR spectra. oup.com

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Involving this compound

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures held together by non-covalent interactions. This compound, with its ability to act as a flexible linker, is a valuable building block in the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). ontosight.ai

MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. cas.orgwikipedia.orgsigmaaldrich.com They have garnered significant attention due to their high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. ontosight.aicas.org

Role of this compound in Intermolecular Interactions and Self-Assembly

The flexible nature of the this compound backbone allows it to adopt various conformations, facilitating the formation of intricate supramolecular architectures through a self-assembly process. Intermolecular interactions such as hydrogen bonding play a crucial role in directing the assembly of these structures.

For instance, in the crystal structure of 1,5-pentanediamine oxalate (B1200264), detailed analysis has been performed to quantify the contribution of both intra- and intermolecular interactions to the supramolecular assembly. nih.gov The study of cobalt(III) complexes with (±)-1,3-pentanediamine-N,N,N',N'-tetraacetate has shown that the supramolecular association of the complexes is primarily governed by the size of the counter cation and its templating ability. tandfonline.com

Influence of Counterions on Supramolecular Architectures

The choice of counterion can have a profound influence on the final supramolecular architecture of this compound-containing complexes. Counterions can act as templates, directing the assembly of the coordination units into specific one-, two-, or three-dimensional networks through electrostatic interactions and hydrogen bonding.

Studies on cobalt(III) complexes with (±)-1,3-pentanediamine-N,N,N',N'-tetraacetate have demonstrated that the nature of the alkali or alkaline earth metal counter cation significantly affects the supramolecular association of the complex. tandfonline.com The size of the counter cation and its ability to act as a template are key factors in determining the final structure. tandfonline.com In many cases, the ethyl substituents on the this compound ligand can prevent the formation of 3D polymeric frameworks, highlighting the interplay between the ligand structure and the templating effect of the counterion. tandfonline.com The circular dichroism spectra of certain cobalt(III)-pentanediamine complexes are also notably affected by the presence of anions, which can induce conformational changes in the chelate ring through ion-pair formation. capes.gov.br

Theoretical and Computational Studies on Pentanediamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the electronic structure and energetics of molecules like pentanediamine. mdpi.comoatext.com DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnumberanalytics.com It is based on the principle that the properties of a molecule can be determined from its electron density. atomistica.online This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems. numberanalytics.com

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. mdpi.comlupinepublishers.comuni-stuttgart.de This process involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. uni-stuttgart.de The result is a prediction of the molecule's three-dimensional structure, including equilibrium bond lengths and bond angles. ajol.info

Table 1. Representative Geometric Parameters for this compound Optimized via DFT Calculations. These are typical expected values.
ParameterAtom Pair/TrioTypical Calculated Value (Å or °)
Bond LengthC-C~1.53 - 1.54 Å
C-N~1.47 Å
C-H~1.09 Å
N-H~1.01 Å
Bond AngleC-C-C~112 - 114°
C-C-N~111°
H-N-H~106°

Once the optimized geometry is obtained, quantum chemical calculations can predict the vibrational frequencies of the molecule. rowansci.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which define the force constants for the molecular vibrations. rowansci.comgaussian.com These calculations yield a set of normal modes, each with a characteristic frequency, which correspond to specific stretching, bending, or twisting motions of the atoms. uni-siegen.de

The predicted frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. faccts.defaccts.deutoronto.ca This is a powerful tool for interpreting experimental spectra, as it allows for the assignment of specific absorption bands to particular vibrational modes. uni-siegen.detriprinceton.org For this compound, DFT calculations would predict characteristic frequencies for N-H stretching, C-H stretching, CH₂ scissoring and rocking, and C-N stretching modes. oatext.com Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. oatext.com

Table 2. Predicted Key Vibrational Modes and Frequencies for this compound from DFT Calculations.
Vibrational ModeTypical Frequency Range (cm-1)Description
N-H Stretch~3300 - 3500Symmetric and asymmetric stretching of the amine group hydrogens.
C-H Stretch~2850 - 2960Symmetric and asymmetric stretching of the methylene (B1212753) group hydrogens.
CH₂ Scissoring~1450 - 1470Bending motion where two H atoms on a CH₂ group move toward each other.
N-H Bend~1590 - 1650Bending (scissoring) motion of the amine group hydrogens.
CH₂ Rocking~720 - 725In-plane rocking motion of the methylene groups.
C-N Stretch~1020 - 1220Stretching of the carbon-nitrogen bond.

DFT calculations are highly effective for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. numberanalytics.com This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a chemical process. mdpi.comarxiv.org For this compound, this approach can be used to study various reactions, including its hydrolysis.

Although specific studies on the hydrolysis of this compound are scarce, the general mechanism can be inferred from computational studies on similar molecules, such as the hydrolysis of esters or imines. mdpi.comscholaris.cadiva-portal.org A likely pathway for the hydrolysis of an amine involves nucleophilic attack by water, often assisted by another water molecule acting as a proton shuttle. diva-portal.org DFT calculations can distinguish between different possible mechanisms, such as a concerted pathway, where bond breaking and formation occur simultaneously, or a stepwise mechanism that involves the formation of a tetrahedral intermediate. scholaris.caresearchgate.net For example, in the methoxycarbonylation of this compound, DFT simulations revealed that proton transfer is a crucial step that can be accelerated by hydrogen bonding with water, significantly lowering the reaction's energy barrier. acs.org A similar computational analysis of this compound hydrolysis would involve locating the transition state structures and calculating the energy barriers for each step to identify the most favorable reaction pathway. mdpi.comunive.it

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide a dynamic view of molecular behavior. wikipedia.org This technique is well-suited for studying large systems, such as biomolecules or materials, and for exploring processes that occur over longer timescales than can be addressed by quantum mechanics alone. gaussian.com

MD simulations have been used to study systems containing this compound to understand its role in larger molecular assemblies. For instance, simulations can model the behavior of this compound in solution, revealing details about its solvation shell and interactions with solvent molecules. diva-portal.org In materials science, MD simulations have been employed to investigate the structure of mixed films containing this compound derivatives, mimicking the process of thin-film formation from a solution by gradually removing solvent molecules. mdpi.com Such simulations can provide molecular-level insights into the distribution and orientation of molecules at surfaces and interfaces, which are difficult to obtain experimentally. mdpi.com Furthermore, MD simulations are used to study the folding of polymers where this compound acts as a linker, showing how its flexibility influences the final architecture of the macromolecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Noncovalent Interactions)

Intermolecular interactions are crucial in determining the physical properties and structural organization of molecular systems. This compound, with its two primary amino groups, can act as both a hydrogen bond donor and acceptor, leading to significant noncovalent interactions. wikipedia.org

Computational methods provide detailed quantitative and qualitative analysis of these forces. DFT calculations can be used to model dimers or larger clusters of this compound molecules to quantify the strength of hydrogen bonds and other noncovalent interactions. acs.org For example, studies on the methoxycarbonylation of this compound have shown that hydrogen bonding between the amine, reactants, and intermediates plays a pivotal role in the reaction mechanism. acs.orgresearchgate.net The formation of hydrogen bonds between the amine's hydrogen atoms and the oxygen atoms of a reactant like dimethyl carbonate facilitates the reaction. acs.org

Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plot analysis can be applied to the electron density obtained from DFT calculations to visualize and characterize the nature of these interactions. nih.gov These methods can distinguish between strong hydrogen bonds, weaker van der Waals forces, and electrostatic interactions, providing a comprehensive picture of the forces that govern the supramolecular assembly of this compound in various environments. nih.govrsc.org

Analytical Methodologies for Pentanediamine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of components within a mixture. For pentanediamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable for assessing purity and profiling impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (non-clinical applications)

HPLC is a widely utilized technique for the separation, identification, and quantification of compounds. The development of a robust HPLC method is a meticulous process that involves the strategic selection of columns, mobile phases, and detectors to achieve optimal separation. For the analysis of biogenic amines like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. researchgate.netresearchgate.net

Method development often begins with a literature review to understand the physicochemical properties of this compound, such as its polarity and pKa, which guide the initial choice of chromatographic conditions. researchgate.net The validation of an HPLC method is critical to ensure its reliability and reproducibility. pda.org Validation parameters, as outlined by international guidelines, typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). pda.orgnih.gov

For instance, a validation study for biogenic amines in agricultural products demonstrated the successful application of an HPLC method. The limits of detection (LOD) and quantification (LOQ) for cadaverine (B124047) (an alternative name for this compound) were found to be 0.030 µg/ml and 0.02-0.31 mg/kg, respectively. nih.gov The accuracy of the method was confirmed through recovery studies, with a high percentage of the spiked analyte being successfully measured. pda.orgnih.gov

Interactive Data Table: Typical HPLC Validation Parameters

Parameter Acceptance Criteria Purpose
Accuracy % Recovery within 98.0% to 102.0% for assays. pda.org To determine how close the measured value is to the true value.
Precision Relative Standard Deviation (RSD) NMT 2%. pda.org To assess the closeness of repeated measurements.
Linearity Correlation coefficient (R²) > 0.999. nih.gov To demonstrate a proportional relationship between concentration and instrument response.
Specificity No interference from other components. researchgate.net To ensure the method accurately measures only the intended analyte.
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. To determine the lowest concentration of analyte that can be reliably detected and quantified.

Gas Chromatography (GC) for Impurity Profiling in this compound

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. unr.edu.ar For this compound, GC, often coupled with mass spectrometry (GC-MS), is particularly useful for impurity profiling. nih.govliberty.edu Impurities can arise from the manufacturing process or degradation and their identification and quantification are crucial for quality control. unr.edu.arthermofisher.comrroij.com

The analysis of amines by GC often requires a derivatization step to increase their volatility and improve chromatographic performance. researchgate.netresearchgate.net Reagents such as trifluoroacetylacetone (TFAA) or pentafluoropropionic anhydride (B1165640) (PFPA) can be used to derivatize this compound. researchgate.netresearchgate.net The resulting derivatives are more amenable to GC analysis.

A developed GC-MS method for putrescine and cadaverine involved a single-step derivatization, achieving good linearity and precision. nih.gov The retention times for derivatized putrescine and cadaverine were 11.3 and 12.2 minutes, respectively, using a CP-Sil 8CB capillary column. researchgate.net The method demonstrated good recovery rates, indicating its accuracy. researchgate.net

Interactive Data Table: Example GC Parameters for this compound Analysis

Parameter Condition Reference
Column DB-HeavyWAX, 30 m x 0.25 mm x 0.25 µm liberty.edu
Carrier Gas Helium at 1.5 mL/min liberty.edu
Injector Temp. 250 °C liberty.edu
Oven Program 45°C (4 min), then 15°C/min to 260°C (hold to 20 min) liberty.edu
Detector Mass Spectrometer (MS) nih.govliberty.edu
Derivatization Pentafluorobenzaldehyde (PFB) or Trifluoroacetylacetone (TFAA) liberty.eduresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for elucidating the molecular structure and identifying the functional groups present in a compound. For this compound, FTIR, PXRD, and SEM provide complementary information about its chemical structure, crystalline nature, and morphology.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. surfacesciencewestern.com The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. nist.gov

The key functional groups in this compound are the primary amine (-NH₂) groups and the alkane C-H bonds. The N-H stretching vibrations of primary amines typically appear as a doublet in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups are expected in the 2850-3000 cm⁻¹ region. libretexts.orglumenlearning.compressbooks.pubopenstax.org The spectrum also contains a "fingerprint region" (below 1500 cm⁻¹) which is unique to the molecule and can be used for identification. libretexts.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretching 3300-3500 Medium
C-H (Alkane) Stretching 2850-3000 Strong
CH₂ Bending (Scissoring) 1450-1470 Medium
C-N Stretching 1000-1250 Medium

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction is a powerful technique for identifying the crystalline phases of a solid material and investigating polymorphism. forcetechnology.commdpi.comnih.gov Each crystalline solid has a unique X-ray diffraction pattern, which acts as a fingerprint for that specific crystalline form. forcetechnology.com

In the context of this compound, PXRD can be used to characterize the crystal structure of its salts or derivatives. For example, the PXRD patterns of 1,5-pentanediamine-isophthalate (PDA–IPA) have been compared with simulated patterns from single-crystal X-ray diffraction (SCXRD) to identify its monohydrate and anhydrate forms. researchgate.net Similarly, different hydrate (B1144303) forms of 1,5-pentanediamine oxalate (B1200264) (PDA-OXA) have been identified using PXRD. researchgate.net The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), provides information about the spacing between crystal lattice planes. nih.govnih.gov

Scanning Electron Microscopy (SEM) for Morphological Investigations

Scanning electron microscopy is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a material. nih.govresearchgate.netwhiterose.ac.uk In this compound research, SEM can be used to visualize the morphology of materials that incorporate this compound, such as polymers or composites. researchgate.net

The technique involves scanning a focused beam of electrons over a sample's surface. The interaction of the electrons with the sample produces various signals that are collected to form an image. SEM images can reveal details about particle size, shape, and surface texture. nih.gov For example, SEM analysis of composite materials can show how the addition of a substance affects the surface roughness and porosity. researchgate.net While SEM provides morphological information, it is often used in conjunction with other techniques like Energy Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition of the surface. nih.gov

Thermal Analysis Techniques for Material Characterization

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for characterizing polymers derived from this compound. nih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. hu-berlin.deazom.com This analysis reveals key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), along with the enthalpies associated with these phase changes. nih.govhitachi-hightech.com Such data is crucial for determining processing parameters and predicting the end-use performance of materials. azom.comeag.com

Research on polyamides synthesized using this compound derivatives demonstrates the utility of DSC in elucidating their thermal properties. For instance, Polyamide 56 (PA56), derived from 1,5-pentanediamine and adipic acid, exhibits distinct melting and polymerization temperatures. The melting point for this compound adipate (B1204190), the salt precursor to PA56, has been measured at 182.3°C, with a very similar value of 182.9°C for its bio-based counterpart. researchgate.net The subsequent polymerization of this salt occurs at approximately 190.2°C. researchgate.net

The introduction of substituted this compound, such as 2-methyl-1,5-pentanediamine, also influences the thermal characteristics of the resulting polymers. A polyoxamide synthesized from 2-methyl-1,5-pentanediamine and dibutyl oxalate showed a melting temperature (Tm) of 200°C and a crystallization temperature (Tc) of 125°C. researchgate.net The associated heat of fusion (ΔHf) was 59.7 J·g⁻¹, and the crystallization enthalpy (ΔHc) was 42.6 J·g⁻¹. researchgate.net Similarly, Poly(2-methylpentamethylene terephthalamide), known as Nylon M5T, displays a glass transition temperature (Tg) of 143°C in its fully amorphous state, which increases to 151°C as crystallinity develops. researchgate.net

These findings highlight how DSC is used to quantify the precise temperatures of phase transitions and the energy changes involved, providing a detailed understanding of the thermal behavior of this compound-based polymers.

Table 1: DSC Data for this compound-Based Materials

Material Thermal Event Temperature (°C) Enthalpy (J·g⁻¹)
This compound Adipate Melting Point 182.3 Not Reported
Bio-based this compound Adipate Melting Point 182.9 Not Reported
Poly(2-methyl-1,5-pentaneoxamide) (PM52) Melting Temperature (Tm) 200 59.7 (ΔHf)
Poly(2-methyl-1,5-pentaneoxamide) (PM52) Crystallization Temperature (Tc) 125 42.6 (ΔHc)
Poly(2-methylpentamethylene terephthalamide) (Nylon M5T) - Amorphous Glass Transition (Tg) 143 Not Applicable

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of materials. setaramsolutions.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov For polymers derived from this compound, TGA is employed to determine the onset temperature of decomposition, which is a key indicator of the material's ability to withstand high temperatures without degradation. setaramsolutions.comtainstruments.com This information is vital for establishing the upper service temperature limits for products made from these polymers. nih.gov

Studies on Polyamide 56 (PA56), which is synthesized from 1,5-pentanediamine and adipic acid, have utilized TGA to evaluate its thermal robustness. The decomposition temperature for PA56 was found to be 403.5°C, while a version derived from bio-based 1,5-pentanediamine showed a slightly higher decomposition temperature of 405.2°C. researchgate.net These values are comparable to, and slightly exceed, the decomposition temperature of Polyamide 66 (PA66), which is 401.8°C, indicating the excellent thermal stability of this compound-based polyamides. researchgate.net

Furthermore, research on other polymers incorporating this compound derivatives confirms their high thermal resistance. A polyoxamide based on 2-methyl-1,5-pentanediamine was found to have thermal stability comparable to that of commercial Polyamide 6 (PA6). researchgate.net Other complex polyamides synthesized with various aromatic diamines have shown initial decomposition temperatures (often reported as the temperature for 10% weight loss) well above 330°C, and in some cases, exceeding 556°C. researchgate.netsciensage.info The percentage of material remaining at very high temperatures, known as the char yield, is another important parameter obtained from TGA, with higher yields often correlating with better flame resistance. hsu.ac.ir For some this compound-based polyamide-imides, char yields between 49% and 57% have been reported at 800°C. hsu.ac.ir

These TGA findings underscore the high thermal stability of polymers synthesized with this compound, making them suitable for demanding applications where resistance to thermal degradation is essential.

Table 2: TGA Data for this compound-Based Polyamides

Material Decomposition Temperature (°C)
Polyamide 56 (PA56) 403.5
Bio-based Polyamide 56 (PA56) 405.2

Environmental Fate and Transport Studies of Pentanediamine

Biodegradation Pathways and Kinetics of Pentanediamine in Environmental Systems

This compound is anticipated to biodegrade quickly in the environment, suggesting it is not persistent in water and sediment. canada.cacanada.ca It is a known metabolite in various organisms, including Daphnia magna, Escherichia coli, and mice, and is also found in plants like soybeans. The formation of this compound occurs through the bacterial decarboxylation of lysine (B10760008) during protein hydrolysis. rsc.org

Engineered E. coli strains have been developed to produce this compound from glucose and other feedstocks. rsc.org In one study, an engineered E. coli strain with overexpressed lysine decarboxylase and inactivated degradation pathways produced 8.80 g/L of this compound. rsc.org While specific biodegradation pathways in natural environments are not extensively detailed in the provided results, the existence of metabolic pathways in microorganisms strongly suggests its susceptibility to biodegradation.

Abiotic Transformation Processes (e.g., Hydrolysis, Phototransformation) of this compound

Hydrolysis is expected to be an important environmental fate process for this compound as it contains functional groups susceptible to hydrolysis under environmental conditions. nih.gov The rate of hydrolysis can be influenced by factors such as pH. researchgate.net Studies on related compounds suggest that the imine bonds in Schiff base complexes derived from this compound can undergo hydrolysis. scirp.org

Phototransformation, or degradation by light, is another potential abiotic process. While specific studies on the phototransformation of this compound on soil or in water were not found, photochemical degradation is a major transformation process for many organic compounds in the environment. pjoes.com The rate of photolysis can be affected by the presence of other substances, such as humic acids. pjoes.com

Sorption and Desorption Behavior of this compound in Environmental Matrices (e.g., Soil, Sediment)

The sorption and desorption behavior of this compound in soil and sediment is largely governed by its chemical form, which is pH-dependent. With pKa values of 9.13 and 10.25, this compound will exist almost entirely in its cationic (protonated) form in typical environmental pH ranges of 5 to 9. nih.gov

The estimated soil organic carbon-water (B12546825) partition coefficient (Koc) for this compound is 90, which would suggest high mobility in soil. nih.gov However, because it exists as a cation, it is expected to adsorb to negatively charged soil particles and organic matter, reducing its mobility. nih.gov Cations generally adsorb more strongly to organic carbon and clay than their neutral counterparts. nih.gov Therefore, despite the low estimated Koc, significant sorption to soil and sediment is anticipated. If released into water, it is expected to partition to sediments. canada.cacanada.ca The interaction of contaminants with sediment is complex, and disturbance events can affect their release and bioavailability. researchgate.net

Table 1: Estimated Environmental Partitioning of this compound

Parameter Value Interpretation Source
Estimated Koc 90 High mobility in soil (for neutral form) nih.gov
pKa1 9.13 Exists as a cation at environmental pH nih.gov

Bioaccumulation and Bioconcentration Assessment of this compound

This compound is not expected to bioaccumulate significantly in aquatic organisms. canada.cacanada.ca This assessment is based on its low estimated bioconcentration factor (BCF) and its octanol-water partition coefficient (log Kow).

An estimated BCF of 3 suggests a low potential for bioconcentration in aquatic organisms. nih.gov For a related compound, 2-methyl-1,5-pentanediamine, a BCF of 31 was reported based on a QSAR model for aquatic sediment. euclidchemical.com The log Kow for this compound is estimated to be -0.15 to -0.3, indicating very low potential for bioaccumulation. nih.govfishersci.fi In contrast, a derivative, quinacrine, has a very high estimated BCF of 5,400. nih.gov

Table 2: Bioaccumulation Potential of this compound

Parameter Value Interpretation Source
Estimated BCF 3 Low potential for bioconcentration nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Applications of Pentanediamine in Advanced Materials Science

This compound is a critical component in the synthesis of a range of polymers, including polyamides and polyurethanes. acs.org Its unique chemical properties make it a valuable building block for creating high-performance materials with applications across numerous industries.

High-Performance Nylon Fibers: In the textile industry, this compound is instrumental in producing durable and lightweight nylon fibers. dataintelo.com

Adhesives and Coatings: The compound is used to create high-performance coatings that offer excellent protection against corrosion, abrasion, and chemical exposure. dataintelo.com These are vital in the automotive, aerospace, and industrial machinery sectors. dataintelo.com In the construction and electronics industries, this compound-based adhesives provide strong, reliable, and durable bonds. dataintelo.com

Optoelectronic Materials: The fluorescence properties of certain this compound derivatives make them promising candidates for the development of new materials with optoelectronic applications. ontosight.ai

A key area of development is the use of bio-based this compound for producing bio-polyamides like PA56 and PA510. european-bioplastics.org These materials offer both sustainable and functional advantages for the textile and engineering plastics industries. european-bioplastics.org

Integration of this compound Production and Utilization into Circular Economy Concepts

The shift towards a circular economy, which emphasizes waste reduction and the reuse of materials, is influencing the production and consumption of this compound. researchgate.net This approach aims to create a closed-loop system that minimizes environmental impact and promotes sustainability. researchgate.netpmarketresearch.com

The core principles of a circular economy involve:

Reducing waste and pollution. researchgate.net

Reusing products and materials. researchgate.net

Regenerating natural systems. researchgate.net

Advancements in Computational Modeling for Complex this compound Systems

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the behavior of complex chemical systems, including those involving this compound. nih.govnumberanalytics.com These methods allow researchers to simulate chemical reactions and predict material properties, accelerating the development of new applications. upc.edu

Key computational techniques include:

Quantum Mechanics (QM): Provides a detailed understanding of the electronic structure of molecules and reaction mechanisms.

Molecular Mechanics (MM): A faster computational model that treats molecules as a collection of masses and springs, suitable for large systems. upc.edu

QM/MM: A hybrid approach that combines the accuracy of QM for the reactive part of a system with the efficiency of MM for the surrounding environment. numberanalytics.com

Molecular Dynamics (MD) Simulations: Used to study the dynamic behavior of molecules and the influence of factors like solvents and temperature on reaction rates. numberanalytics.com

These computational models are being used to optimize reaction conditions, design new catalysts, and explore the potential of this compound in areas like drug development and materials science. ontosight.ainumberanalytics.com For instance, computational studies can help in understanding the interaction of this compound-based molecules with biological targets or in predicting the mechanical properties of new polymers.

Development of Sustainable Production Technologies and Process Intensification for this compound

A major focus of current research is the development of more sustainable and efficient methods for producing this compound. archivemarketresearch.com This involves both the use of renewable feedstocks and the implementation of advanced manufacturing processes.

One of the most promising routes to sustainable this compound is through the decarboxylation of bio-derived L-lysine. acs.org This biochemical pathway offers a greener alternative to traditional chemical synthesis.

Process intensification is another key strategy for improving the sustainability of chemical manufacturing. numberanalytics.commdpi.com This approach focuses on developing smaller, more efficient, and safer production systems. mdpi.com Key technologies in process intensification include:

Continuous Processing: Involves the continuous flow of reactants through a reactor, which improves heat and mass transfer, increases reaction rates, and reduces equipment size. numberanalytics.com

Bipolar Membrane Electrodialysis (BMED): This technology has been explored for the separation and purification of bio-based this compound from fermentation broths. jproeng.com

Interdisciplinary Research at the Nexus of this compound Chemistry, Engineering, and Environmental Science

Addressing the complex challenges and opportunities associated with this compound requires a collaborative, interdisciplinary approach. yale.eduuci.edu Research at the intersection of chemistry, engineering, and environmental science is crucial for developing sustainable solutions and fully realizing the potential of this versatile compound. yale.educbees.org

This interdisciplinary research encompasses a wide range of topics, from the fundamental chemistry of this compound and its reactions to the engineering of novel materials and the assessment of their environmental impact. harvard.edutuiasi.ro By bringing together experts from different fields, researchers can tackle complex problems such as:

Developing environmentally friendly production processes. uci.edu

Designing recyclable and biodegradable this compound-based materials.

Understanding the fate and transport of this compound and its derivatives in the environment. harvard.edu

This collaborative spirit is essential for driving innovation and ensuring that the development and use of this compound align with the principles of sustainability. yale.edu

Q & A

Q. What are the standard methods for synthesizing and characterizing pentanediamine-based polymers, and how are competing reactions managed?

  • Methodological Answer : Polycondensation of this compound derivatives (e.g., N,N’-bis(chloroacetyl)-1,5-pentanediamine) involves balancing reaction time and temperature to minimize thermal degradation. Molecular weight is monitored via Gel Permeation Chromatography (GPC), which often shows maxima due to competing polycondensation (favored at shorter times) and degradation (longer times) . Structural characterization employs FTIR to confirm amide bonding and reactivity, while thermal stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For example, DSC reveals glass transition temperatures (Tg) influenced by ethyl side groups in 1,3-pentanediamine derivatives, which reduce thermal stability compared to linear 1,5-pentanediamine .

Q. How does pH variability impact enzymatic production of 1,5-pentanediamine in microbial systems?

  • Methodological Answer : Lysine decarboxylase (LDC) activity, critical for converting L-lysine to 1,5-pentanediamine, is pH-sensitive. Escherichia coli LdcC operates optimally at pH 6.0–6.5, while CadA (acid-inducible) loses activity above pH 6. Strategies include:
  • Buffering fermentation media to maintain pH ≤ 6.5.
  • Engineering strains with pH-tolerant LDC variants (e.g., Hafnia alvei mutants achieving 63.9 g/L yield at pH 6.5) .
  • Co-expressing proton-consuming pathways to stabilize intracellular pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular weight trends during polycondensation of this compound derivatives?

  • Methodological Answer : Contradictions arise from competing reactions (e.g., GPC data showing slower molecular weight increases for higher 1,5-pentanediamine ratios despite similar FTIR reactivity). Solutions include:
  • Kinetic Modeling : Quantify polycondensation vs. degradation rates under varying monomer ratios and agitation conditions .
  • Scale-Adjusted Protocols : Lab-scale agitation may limit molecular mobility; pilot-scale reactors with optimized mixing can reconcile discrepancies .
  • Time-Resolved TGA : Identify degradation thresholds (e.g., >3 hours at 180°C) to define safe reaction windows .

Q. What computational models are effective in optimizing this compound extraction from aqueous solutions?

  • Methodological Answer : COSMO-SAC and QSPR models predict extraction efficiency of deep eutectic solvents (DES) or ionic liquids (ILs). Key steps:
  • Solvent Screening : Use COSMO-RS to calculate σ-profiles and select ILs with high affinity for 1,5-pentanediamine (e.g., imidazolium-based ILs).
  • Experimental Validation : Compare predicted vs. experimental partition coefficients in water-IL biphasic systems .
  • Machine Learning : Train QSPR models on solvent descriptors (e.g., polarity, H-bonding capacity) to accelerate DES design .

Q. How can biodegradable poly(ester amides) (PEAs) with tailored degradation rates be designed using this compound?

  • Methodological Answer : Degradation rates depend on monomer selection and copolymer ratios:
  • Copolymer Tuning : Increasing 1,3-pentanediamine content raises enzymatic degradability (14–25% weight loss with protease K) but reduces Tg.
  • Hydrolytic vs. Enzymatic Pathways : Glycolic acid units enhance hydrolytic degradation, while ethyl side groups in 1,3-pentanediamine accelerate enzymatic cleavage .
  • Crystallinity Control : 1,5-pentanediamine derivatives form semicrystalline phases with slower degradation; amorphous copolymers degrade faster .

Guidance for Formulating Research Questions

  • Use FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "How do ethyl side groups in 1,3-pentanediamine influence protease-mediated degradation of PEAs compared to linear 1,5-pentanediamine?" .
  • Avoid Pitfalls : Clearly define variables (e.g., independent = monomer ratio; dependent = degradation rate) and avoid vague terms like "study impact" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.